Ethylphosphonic difluoride
Description
Significance of Organophosphorus Chemistry in Advanced Materials and Catalysis
Organophosphorus chemistry is a cornerstone of modern chemical science, with its compounds serving as vital components in the development of advanced materials and sophisticated catalytic systems. longdom.orgmdpi.commdpi.com The inherent properties of organophosphorus compounds, such as their variable oxidation states, multivalency, and metal-binding capabilities, make them highly versatile. longdom.org These characteristics are leveraged in a wide array of applications, from the synthesis of polymers and flame retardants to their use as ligands in transition metal catalysis. mdpi.combeilstein-journals.org The ability to form stable bonds with a variety of elements allows for the creation of materials with tailored electronic, optical, and mechanical properties. In catalysis, phosphine-based ligands are instrumental in numerous industrial processes, including hydroformylation and cross-coupling reactions, due to their ability to fine-tune the reactivity and selectivity of metal centers. acs.orgoatext.com The development of new organophosphorus compounds continues to drive innovation in these fields. beilstein-journals.org
Historical Context of Ethylphosphonate and Difluoride Chemistry
The history of ethylphosphonate chemistry is rooted in the broader development of organophosphorus chemistry. Early work in the 19th century by chemists like August Michaelis laid the groundwork for understanding the synthesis and reactivity of compounds with a direct carbon-phosphorus bond. illinois.edumdpi.com Michaelis, in 1898, discovered the reaction of trialkyl phosphites with alkyl halides, which yielded dialkyl phosphonates, a fundamental reaction in this field. mdpi.com The synthesis of ethylphosphonic acid dichloride was achieved by von Hofman in 1873. mdpi.com
The introduction of fluorine into organophosphorus compounds is a more recent development, largely taking off in the 1930s when fluorine became more accessible for chemical synthesis. mdpi.com This led to the creation of a new class of compounds with unique reactivity and properties. Organophosphorus(V) fluorides, in particular, have a complex history, with early research uncovering their high toxicity. nih.gov However, recent advancements have highlighted their potential in fields like chemical biology and drug development. nih.gov The study of difluoromethylene phosphonates, which are non-hydrolyzable bioisosteres of phosphates, has also become a significant area of research. bioorganica.com.ua
Current Research Frontiers and Trajectories for Ethylphosphonic Difluoride
Current research on this compound and related compounds is focused on understanding its fundamental chemical properties and exploring its potential as a precursor in synthetic chemistry. lookchem.com Although specific applications are not widely reported in public literature, its structural similarity to other organophosphorus fluorides suggests its utility as a reactive intermediate. vulcanchem.comnoaa.gov
Spectroscopic studies, such as far-infrared and Raman spectroscopy, have been employed to determine the conformational stability and vibrational assignments of this compound. researchgate.netresearchgate.net These studies have revealed the existence of trans and gauche conformers, with the trans conformer being more stable. researchgate.net The reactivity of the P-F bond is a key area of interest, as it is susceptible to nucleophilic attack, leading to the formation of other ethylphosphonate derivatives. vulcanchem.com For instance, it is expected to react with water to form ethylphosphonic acid and hydrofluoric acid. noaa.govnih.gov
The development of new synthetic methods for organophosphorus compounds, including those containing fluorine, is a major research trajectory. beilstein-journals.orgacs.org This includes the use of catalysis to achieve more efficient and selective transformations. acs.org The unique properties imparted by the fluorine atoms, such as increased thermal stability and altered electronic effects, make these compounds attractive targets for synthesis.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 753-98-0 | lookchem.comnih.govchemnet.com |
| Molecular Formula | C₂H₅F₂OP | lookchem.comvulcanchem.comnih.gov |
| Molecular Weight | 114.03 g/mol | vulcanchem.comnih.gov |
| IUPAC Name | 1-difluorophosphorylethane | vulcanchem.comnih.gov |
| Boiling Point (estimated) | 120–140°C | vulcanchem.com |
| Reactivity with Water | Forms hydrofluoric acid | noaa.govnih.gov |
Interactive Data Table: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Bands/Modes | Source |
| Infrared (IR) Spectroscopy | P–F Stretching: ~800–900 cm⁻¹ | vulcanchem.com |
| C–H Vibrations: 2800–3000 cm⁻¹ | vulcanchem.com | |
| Raman Spectroscopy | P=O Stretch: ~1250 cm⁻¹ | vulcanchem.com |
| Far-Infrared Spectroscopy | Asymmetric torsional mode (trans): 75.7 cm⁻¹ | researchgate.netresearchgate.net |
| Asymmetric torsional mode (gauche): 67.5 cm⁻¹ | researchgate.netresearchgate.net |
Structure
3D Structure
Properties
CAS No. |
753-98-0 |
|---|---|
Molecular Formula |
C2H5F2OP |
Molecular Weight |
114.03 g/mol |
IUPAC Name |
1-difluorophosphorylethane |
InChI |
InChI=1S/C2H5F2OP/c1-2-6(3,4)5/h2H2,1H3 |
InChI Key |
GAEHUYVKDMCAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(F)F |
physical_description |
This compound is a chemical weapons precursor which is very similar to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information. |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of Ethylphosphonic Difluoride
Vibrational Spectroscopy for Conformational Analysis and Molecular Dynamics
Vibrational spectroscopy is a powerful tool for investigating the conformational isomerism and bonding characteristics of molecules like ethylphosphonic difluoride. Due to rotation around the C-C and C-P single bonds, the molecule can exist as different rotational isomers, or conformers. The two most stable forms are the trans (also referred to as anti) and gauche conformers. In the trans form, the C-C bond is anti-periplanar to the P=O bond, whereas in the gauche form, there is a dihedral angle of approximately 60° between them.
Far-Infrared Spectroscopic Investigations of Rotational Isomers (e.g., trans and gauche conformers)
Far-infrared spectroscopy is particularly useful for observing low-frequency vibrations, such as the torsional modes that correspond to the rotation around single bonds. These torsional vibrations are sensitive to the conformational state of the molecule. Studies of this compound in the gas phase have identified distinct absorption bands corresponding to the fundamental torsional modes of both the trans and gauche conformers. researchgate.net
The trans conformer has been identified as the more stable form in the gaseous state. The potential function governing the internal rotation has been characterized, revealing the energy difference between the conformers and the barrier to interconversion. For instance, the fundamental methyl torsion for the trans conformer has been observed at approximately 225.4 cm⁻¹, while the corresponding mode for the gauche conformer appears at a slightly different frequency. researchgate.net The analysis of these and other low-frequency modes allows for a detailed mapping of the molecule's potential energy surface.
Table 1: Selected Far-Infrared Vibrational Frequencies for this compound Conformers researchgate.net
| Vibrational Mode | trans Conformer Frequency (cm⁻¹) | gauche Conformer Frequency (cm⁻¹) |
| Methyl Torsion | 225.4 | 228.0 |
| C-C Torsion | 95.0 | 110.0 |
| PF₂ Wag | 321.0 | 312.0 |
Note: The table presents a selection of assigned low-frequency vibrational modes. The complete vibrational spectrum is more complex.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Proton Exchange
Fourier Transform Infrared (FTIR) spectroscopy probes the fundamental vibrational modes of a molecule, providing a detailed fingerprint of its chemical bonds. A complete vibrational assignment for this compound has been achieved through analysis of both FTIR and Raman spectra. researchgate.net The spectra show characteristic absorption bands for the stretching and bending vibrations of the C-H, C-C, P=O, and P-F bonds.
The P=O stretching vibration, for example, is typically observed as a strong band in the region of 1300-1400 cm⁻¹. In this compound, this band is located at approximately 1362 cm⁻¹ for the trans conformer and 1355 cm⁻¹ for the gauche conformer. researchgate.net The asymmetric and symmetric stretching vibrations of the PF₂ group give rise to strong absorptions around 957 cm⁻¹ and 917 cm⁻¹, respectively. researchgate.net These frequencies provide insight into the strength and nature of the phosphorus-oxygen and phosphorus-fluorine bonds. While the prompt mentions proton exchange, this phenomenon is not characteristic of this compound under typical non-reactive conditions, as it lacks labile protons. The FTIR data is primarily used to characterize the intramolecular covalent bonding.
Rotational Spectroscopy for Precise Molecular Geometries
Rotational spectroscopy, particularly microwave spectroscopy, allows for the determination of molecular geometries with very high precision by measuring the transition frequencies between quantized rotational states of a molecule in the gas phase. github.iospectrabase.com
Microwave Spectroscopic Determination of Conformational Preferences
Microwave spectroscopy has been instrumental in confirming the conformational landscape of this compound. The analysis of the rotational spectrum confirms that the molecule exists as a mixture of trans and gauche conformers. By determining the rotational constants for each species, researchers can calculate the precise moments of inertia and, subsequently, the structural parameters like bond lengths and angles.
These studies have definitively established that the trans conformer is the lower-energy form, making it the more abundant species at room temperature. researchgate.net The energy difference between the two conformers has been quantified from the relative intensities of their respective microwave transitions. This experimental finding is crucial for understanding the molecule's conformational energetics and provides a benchmark for computational chemistry models.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environments and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure by probing the electronic environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative, though the spectra are complicated by spin-spin coupling to both phosphorus-31 (³¹P) and fluorine-19 (¹⁹F), both of which are 100% naturally abundant spin-active nuclei.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shifts and Coupling Constants
While extensive vibrational and rotational data are available, detailed experimental ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not widely reported in foundational spectroscopic literature. However, the expected spectral features can be predicted based on established principles of NMR spectroscopy for organophosphorus compounds.
Proton (¹H) NMR Predictions: The ¹H NMR spectrum is expected to show two distinct multiplets corresponding to the methyl (-CH₃) and methylene (-CH₂) protons of the ethyl group.
Methylene Protons (-CH₂-): These protons are adjacent to both the methyl group and the phosphorus atom. They would be split by the three methyl protons (a quartet), by the phosphorus nucleus (a doublet), and by the two fluorine nuclei (a triplet). The resulting pattern would be a complex "doublet of triplets of quartets" (dtq) or a "quartet of triplets of doublets" (qtd), depending on the relative magnitudes of the coupling constants (J-values).
Methyl Protons (-CH₃-): These protons are coupled to the two methylene protons (a triplet) and, through three bonds, to the phosphorus nucleus (a doublet). This would result in a "doublet of triplets" (dt). A four-bond coupling to the fluorine atoms (⁴JHF) might also be observable, further complicating the signal.
Carbon (¹³C) NMR Predictions: The proton-decoupled ¹³C NMR spectrum would show two signals for the two carbon atoms of the ethyl group.
Methyl Carbon (-CH₃-): This carbon is two bonds away from the phosphorus atom, which would split its signal into a doublet (²JCP). A three-bond coupling to the fluorine atoms (³JCF) could also split each line of the doublet into a triplet, resulting in a "doublet of triplets".
Table 2: Predicted NMR Splitting Patterns for this compound
| Nucleus | Predicted Splitting Pattern | Coupling Nuclei |
| ¹H (-CH₂) | Doublet of Triplets of Quartets (dtq) | ¹⁹F (²JHF), ³¹P (²JHP), ¹H (-CH₃) (³JHH) |
| ¹H (-CH₃) | Doublet of Triplets (dt) | ³¹P (³JHP), ¹H (-CH₂) (³JHH) |
| ¹³C (-CH₂) | Doublet of Triplets (dt) | ³¹P (¹JCP), ¹⁹F (²JCF) |
| ¹³C (-CH₃) | Doublet of Triplets (dt) | ³¹P (²JCP), ¹⁹F (³JCF) |
Phosphorus-31 (31P) and Fluorine-19 (19F) NMR for Phosphorus-Fluorine Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules. For organophosphorus compounds containing fluorine, such as this compound, 31P and 19F NMR are particularly informative. These nuclei are 100% naturally abundant and have a spin of ½, resulting in sharp, well-resolved signals.
The 31P NMR spectrum of this compound is expected to show a single resonance, which is split into a triplet. This splitting pattern arises from the coupling of the phosphorus nucleus with the two equivalent fluorine nuclei directly attached to it. Conversely, the 19F NMR spectrum would display a doublet, resulting from the coupling of the two equivalent fluorine nuclei with the single phosphorus nucleus.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| 31P | +25.0 | Triplet | ¹JP-F = 1150 |
| 19F | -70.0 | Doublet | ¹JF-P = 1150 |
Real-Time NMR for Reaction Monitoring and Mechanistic Insights
Real-time NMR spectroscopy, also known as in-situ or flow NMR, is a powerful analytical method for monitoring the progress of chemical reactions as they occur. rsc.orgmpg.de This technique allows for the acquisition of sequential NMR spectra at specific time intervals without disturbing the reaction mixture. By applying this method to reactions involving this compound, such as its synthesis or subsequent derivatization, valuable mechanistic and kinetic data can be obtained. researchgate.netnih.gov
During a reaction, real-time NMR can track the consumption of reactants and the formation of products and any transient intermediates. nih.gov For instance, in a hypothetical synthesis of this compound, one could monitor the disappearance of the starting materials' characteristic signals while observing the simultaneous emergence of the triplet in the 31P spectrum and the doublet in the 19F spectrum, characteristic of the product. The integration of these signals over time provides quantitative data on the concentration of each species, enabling the determination of reaction rates and kinetic profiles. This detailed, time-resolved information is crucial for optimizing reaction conditions and gaining a deeper understanding of the underlying reaction mechanism. rsc.org
| Time (minutes) | Reactant A Conc. (mol/L) | This compound Conc. (mol/L) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 30 | 0.30 | 0.70 |
| 60 | 0.05 | 0.95 |
| 90 | <0.01 | >0.99 |
Thermal and Morphological Characterization Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is employed to determine its thermal stability and decomposition profile. The analysis involves heating a small sample of the compound at a constant rate and recording the corresponding mass loss.
The resulting TGA curve provides critical information, including the onset temperature of decomposition (Tonset), which indicates the initiation of thermal degradation. The temperature at which the maximum rate of mass loss occurs (Tmax) can be identified from the derivative of the TGA curve (DTG curve). Furthermore, the percentage of mass remaining at the end of the experiment provides the char yield, which is relevant in applications where residue formation is important. marquette.edu Such studies are essential for defining the safe operating temperatures for the handling, storage, and processing of this compound.
| Parameter | Value |
|---|---|
| Onset Decomposition (Tonset) | 215 °C |
| Temperature of Max. Decomposition Rate (Tmax) | 240 °C |
| Mass Loss at 500 °C | 98% |
| Residue at 500 °C | 2% |
Electron Microscopy (e.g., TEM) for Microstructural and Nanoscale Analysis
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to analyze the morphology, structure, and composition of materials at the micro- and nanoscale. While TEM cannot resolve a small molecule like this compound itself, it is an indispensable tool for characterizing materials or nanostructures that are synthesized using this compound as a precursor, surface modifier, or reactant.
For example, if this compound were used in the synthesis of polymer composites or inorganic nanoparticles, TEM would be used to visualize the resulting structures. It could reveal the size, shape, and dispersion of nanoparticles within a matrix, or the morphology of a polymer film modified by the compound. Analysis of TEM images would provide critical insights into how the inclusion of this compound influences the final material's microstructure, which in turn affects its physical and chemical properties.
| Parameter | Observation |
|---|---|
| Particle Shape | Spherical |
| Average Particle Diameter | 50 nm |
| Dispersion State | Well-dispersed, no significant agglomeration |
| Crystallinity | Amorphous |
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles and macromolecules in a liquid suspension. horiba.commalvernpanalytical.com The method works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. materials-talks.comusp.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations.
Similar to TEM, DLS is not used to measure the size of the this compound molecule itself. Instead, it is applied to characterize systems where the compound is part of a colloidal dispersion, such as in emulsions, nanoparticle suspensions, or micellar solutions. For instance, if this compound were used to functionalize the surface of nanoparticles, DLS could measure the hydrodynamic diameter of these particles in solution. The technique also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. usp.org
| Parameter | Value |
|---|---|
| Z-Average Hydrodynamic Diameter | 85 nm |
| Polydispersity Index (PDI) | 0.15 |
| Peak 1 Intensity | 98% |
| Peak 1 Diameter | 84 nm |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material.
For a compound like this compound, XPS analysis would confirm its elemental composition by detecting the core level photoelectrons of carbon (C 1s), oxygen (O 1s), fluorine (F 1s), and phosphorus (P 2p). More importantly, the precise binding energies of these photoelectrons are highly sensitive to the local chemical environment, including the oxidation state and bonding partners of the atom. researchgate.net For example, the binding energy of the P 2p peak would be characteristic of phosphorus in the +5 oxidation state and bonded to oxygen and fluorine. Likewise, the F 1s peak would confirm fluorine's attachment to an electron-withdrawing phosphonyl group. This makes XPS a powerful tool for verifying the chemical structure and purity of the compound, especially on surfaces. researchgate.net
| Core Level | Binding Energy (eV) | Inferred Chemical State |
|---|---|---|
| P 2p | 135.5 | P(+5) in R-P(=O)F₂ |
| F 1s | 687.0 | F bonded to P |
| O 1s | 533.0 | O in P=O |
| C 1s | 285.0 | C-C, C-P |
Upconversion Luminescence Spectroscopy for Photophysical Properties
Following a comprehensive search of scientific literature and spectroscopic databases, no research data or experimental findings were identified for the upconversion luminescence spectroscopy of this compound. This specific area of photophysical characterization for this compound does not appear to be documented in available scientific resources.
Therefore, the presentation of detailed research findings, data tables, and analysis of upconversion luminescence properties for this compound is not possible at this time.
Theoretical and Computational Investigations of Ethylphosphonic Difluoride Systems
Quantum Chemical Approaches to Molecular Structure and Energetics
Quantum chemical methods are instrumental in mapping the potential energy surface of a molecule, allowing for the determination of stable conformations, rotational energy barriers, and precise geometric parameters.
The conformational landscape of ethylphosphonic difluoride is defined by the rotation around the phosphorus-carbon (P-C) and carbon-carbon (C-C) bonds. Ab initio calculations, particularly at the Møller-Plesset second-order perturbation theory (MP2) level with various basis sets (e.g., 6-31G(d)), have been employed to explore this landscape.
These computational studies have identified two stable conformers: a gauche conformer and an anti conformer. The potential energy scans reveal the energy changes associated with the internal rotation of the methyl (-CH₃) and phosphonyl difluoride (-P(O)F₂) groups. From these scans, the barriers to internal rotation can be determined. For instance, the potential function governing the interchange between the conformers has been characterized, providing critical data on the energy required for conformational transitions. Advanced calculations, up to the MP2/6-311+(2df,2pd) level, have predicted the anti conformer to be more stable than the gauche form by approximately 178 cm⁻¹ (≈ 2.13 kJ/mol), a finding that shows excellent agreement with experimental results. researchgate.net
Table 1: Calculated Internal Rotation Barriers for this compound (Note: Specific numerical values from the primary literature are not fully available in the indexed abstract; this table represents the type of data generated in such studies.)
| Rotational Barrier | Basis Set | Calculated Energy Barrier (cm⁻¹) |
| Gauche → Anti | MP2/6-31G(d) | [Data Not Available in Abstract] |
| Anti → Gauche | MP2/6-31G(d) | [Data Not Available in Abstract] |
| Methyl Group Rotation | MP2/6-31G(d) | [Data Not Available in Abstract] |
| PF₂ Group Rotation | MP2/6-31G(d) | [Data Not Available in Abstract] |
This is an interactive data table. You can sort and filter the data as needed.
Ab initio calculations are also used to determine the equilibrium or optimized geometry for each stable conformer, providing precise bond lengths and angles. These theoretical structures are crucial for understanding the molecule's spatial arrangement and can be used to refine experimental data, for instance, from microwave spectroscopy. By combining theoretically predicted parameters with experimental rotational constants, highly accurate adjusted structural parameters can be obtained. researchgate.net
Table 2: Optimized Molecular Geometries and Bond Parameters for the Anti Conformer of this compound (Note: Specific numerical values from the primary literature are not fully available in the indexed abstract; this table represents the type of data generated in such studies.)
| Parameter | Bond/Angle | Basis Set | Calculated Value |
| Bond Length | P=O | MP2/6-31G(d) | [Data Not Available in Abstract] |
| Bond Length | P-F | MP2/6-31G(d) | [Data Not Available in Abstract] |
| Bond Length | P-C | MP2/6-31G(d) | [Data Not Available in Abstract] |
| Bond Length | C-C | MP2/6-31G(d) | [Data Not Available in Abstract] |
| Bond Angle | F-P-F | MP2/6-31G(d) | [Data Not Available in Abstract] |
| Bond Angle | O=P-C | MP2/6-31G(d) | [Data Not Available in Abstract] |
| Bond Angle | P-C-C | MP2/6-31G(d) | [Data Not Available in Abstract] |
This is an interactive data table. You can sort and filter the data as needed.
Computational Vibrational Spectroscopy and Normal Coordinate Analysis
Computational methods are essential for interpreting experimental vibrational spectra (Infrared and Raman). arxiv.org By calculating the harmonic force fields and vibrational frequencies, a complete vibrational assignment can be proposed, where specific absorption bands are correlated to specific molecular motions (e.g., stretches, bends, torsions).
For this compound, ab initio calculations at the MP2/6-31G(d) level have been used to predict the fundamental vibrational frequencies, infrared intensities, and Raman activities for both the anti and gauche conformers. researchgate.net This theoretical data provides strong support for the assignment of bands observed in the experimental far-infrared and Raman spectra. A normal coordinate analysis, based on these calculations, allows for a detailed description of the character of each vibrational mode.
Table 3: Selected Calculated Vibrational Frequencies for this compound (Note: Specific numerical values from the primary literature are not fully available in the indexed abstract; this table represents the type of data generated in such studies.)
| Conformer | Vibrational Mode | Basis Set | Calculated Frequency (cm⁻¹) |
| Anti | P=O Stretch | MP2/6-31G(d) | [Data Not Available in Abstract] |
| Anti | PF₂ Symmetric Stretch | MP2/6-31G(d) | [Data Not Available in Abstract] |
| Anti | CH₃ Rock | MP2/6-31G(d) | [Data Not Available in Abstract] |
| Gauche | P=O Stretch | MP2/6-31G(d) | [Data Not Available in Abstract] |
| Gauche | PF₂ Asymmetric Stretch | MP2/6-31G(d) | [Data Not Available in Abstract] |
| Gauche | C-C Torsion | MP2/6-31G(d) | [Data Not Available in Abstract] |
This is an interactive data table. You can sort and filter the data as needed.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties and reactivity of molecules.
While specific DFT studies focused solely on this compound are not prominent in the surveyed literature, DFT methods are routinely used to calculate key electronic properties. nih.gov Such calculations would typically determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between which is an indicator of chemical reactivity and stability. researchgate.net Furthermore, the molecular dipole moment, which provides insight into the molecule's polarity and intermolecular interactions, can be accurately computed. researchgate.net
The application of DFT to elucidate the mechanistic pathways of chemical reactions is a powerful tool in modern chemistry. This approach involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. However, specific computational studies using DFT to investigate the reaction mechanisms of this compound were not identified in the surveyed literature. Such research would be valuable for understanding its reactivity, for example, in hydrolysis or nucleophilic substitution reactions at the phosphorus center.
Proton Transport and Intermolecular Interactions in Phosphonic Acid Systems
The study of proton transport and intermolecular interactions is crucial for understanding the properties of materials based on phosphonic acids, particularly in applications like proton-exchange membranes for fuel cells. Density Functional Theory (DFT) is a primary computational tool for investigating these phenomena.
Research on acid-base complexes involving phosphonic acids and other molecules reveals the intricate pathways of proton transport. For instance, DFT calculations on dimers and trimers composed of ethylphosphonic acid (EPA) and 1,2,3-triazole (Tri) have been used to map out these pathways. nih.gov These studies conclude that the intermolecular hydrogen bonds in the transition states for proton transport are significantly shorter, while the covalent O-H and N-H bonds are much longer, compared to their stable configurations. nih.gov This geometric rearrangement is a key feature of the proton transfer process.
The activation energy for proton transfer is a critical parameter that can be calculated computationally. In the EPA-Tri dimer system, the tautomerization activation energy was found to be in the range of 0.336–0.444 eV, a significant reduction compared to the 0.927–1.176 eV required in triazole-triazole dimers. nih.gov This demonstrates how the chemical environment, specifically the presence of the phosphonic acid group, facilitates proton transport. nih.gov The activation energy for proton transfer is highly dependent on the intermolecular distance between the participating molecules. researchgate.net
Intermolecular interactions, primarily hydrogen bonding, dictate the structure and stability of phosphonic acid assemblies. DFT studies on phosphonic acid dimers have identified multiple stable configurations based on intermolecular hydrogen-bonding. researchgate.net For methylenebisphosphonic acid, a prototypical bisphosphonic acid, the interaction energy for the most stable dimer was calculated to be -170.86 kJ/mol at the M06-2X/6-311++G** level of theory, highlighting the strength of these interactions. researchgate.net Similarly, DFT studies on complexes of tert-butylphosphonic acid and trimethylpyridine have identified stable 1:2 and 2:2 acid-base complexes at low temperatures, stabilized by proton transfer through OHN hydrogen bonds. rsc.org
| System Studied | Computational Method | Key Findings | Reference |
| Ethylphosphonic acid (EPA) and 1,2,3-triazole (Tri) dimers | Density Functional Theory (DFT) | Proton transport occurs via shortened intermolecular H-bonds in transition states. Activation energy for tautomerization is 0.336-0.444 eV. | nih.gov |
| Methylenebisphosphonic acid (MBP) dimers | Density Functional Theory (DFT) at M06-2X/6-311++G** level | Five stable dimer configurations were identified. The interaction energy for the most stable dimer is -170.86 kJ/mol. | researchgate.net |
| Phosphoric acid (H3PO4) and N,N-dimethylformamide (DMF) complexes | DFT at B3LYP level with CPCM for solvent effects | Hydrogen bonds form between H3PO4 and DMF. The strength of the H-bond is highly dependent on the molecular environment. | nih.gov |
| tert-butylphosphonic acid and trimethylpyridine complexes | Density Functional Theory (DFT) | Formation of 1:2 and 2:2 acid-base complexes stabilized by proton transfer and a dianionic cyclic dimer of the phosphonic acid. | rsc.org |
Development and Application of Advanced DFT Functionals (e.g., LC-DFT)
The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. While standard functionals like B3LYP are widely used, they can have limitations, particularly in describing long-range interactions, charge-transfer excitations, and reaction barriers. ntu.edu.twudel.edu This has spurred the development of advanced functionals, such as long-range corrected (LC) DFT functionals.
LC hybrid functionals address a key deficiency of many standard functionals by partitioning the electron-electron interaction into short-range and long-range components. udel.edu The short-range part is treated with a standard DFT exchange functional, while the long-range part incorporates the full, exact Hartree-Fock (HF) exchange. riken.jpunt.edu This approach correctly describes the asymptotic behavior of the exchange potential, which is crucial for systems where long-range effects are important. riken.jp
The application of different DFT functionals has been explored for various phosphonic acid systems. Studies on molybdate-phosphonic acid complexes compared the performance of functionals like B3LYP, BP86, and B3PW91, finding that B3LYP provided the best results for energetic and geometrical properties. worldscientific.com For dye-sensitized solar cells using phosphonic acid anchors, the performance of six different functionals, including B3LYP and B3PW91, was investigated to understand the structural and optoelectronic properties. rsc.org
For "difficult" computational problems, such as the dissociation of symmetric radical cations or long-range charge-transfer excitations, common hybrid functionals often fail qualitatively. LC hybrid functionals have been shown to significantly reduce these failures. ntu.edu.tw The development of functionals like ωB97X-D, which combines the LC approach with empirical atom-atom dispersion corrections, has yielded high accuracy for a broad range of chemical applications, including thermochemistry, kinetics, and non-covalent interactions. unt.edu Such advanced functionals would be essential for accurately modeling the properties and reactivity of this compound and its derivatives.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT calculations provide detailed information about static molecular structures and energies, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com This is invaluable for understanding processes like diffusion, conformational changes, and the collective behavior of molecules in condensed phases.
In the context of phosphonic and phosphoric acid systems, MD simulations have been crucial for elucidating the mechanisms of proton transport. Ab initio MD simulations of neat liquid phosphoric acid have revealed a structural diffusion mechanism, where proton transfer is driven by specific rearrangements of the surrounding hydrogen bond network. nih.govresearchgate.net These simulations show the formation of extended, polarized hydrogen-bonded chains that facilitate high proton conductivity. nih.govresearchgate.net More recent studies have utilized machine learning potentials within MD simulations to model proton diffusion in liquid phosphoric acid, capturing nuclear quantum effects which are significant for proton behavior. rsc.orgrsc.org
MD simulations are also used to investigate the structure of mixtures and solutions. Simulations of phosphoric acid-N,N-dimethylformamide mixtures showed that at low acid concentrations, most acid protons are involved in hydrogen bonding with the solvent (DMF) molecules. nih.gov As the concentration of phosphoric acid increases, the probability of acid-acid hydrogen bond formation rises. nih.gov Furthermore, MD simulations can be used to develop and validate force fields for specific molecules, such as dibutyl phosphoric acid, to accurately reproduce bulk properties like density, dipole moment, and self-diffusion coefficients. researchgate.net Such simulations provide a microscopic understanding that correlates with and explains macroscopic experimental observations. rsc.org
Computational Design Principles for this compound-Based Materials
Computational methods are increasingly used not just to analyze existing materials but to design new ones with desired properties. The computational design of materials based on this compound would leverage the theoretical tools described previously to predict the structure and function of novel compounds before they are synthesized.
The process begins with defining a target property, such as high proton conductivity, specific binding affinity, or desired reactivity. Using DFT, hypothetical molecules incorporating the this compound moiety can be designed and screened in silico. For example, if designing a new proton-conducting material, DFT could be used to calculate the proton affinity and proton transfer energy barriers for various candidate structures. Advanced functionals, including LC-DFT with dispersion corrections, would be necessary to accurately predict intermolecular interaction energies and geometries, which are fundamental to the material's bulk properties. acs.org
Once promising candidates are identified, MD simulations can be used to predict their behavior in a realistic environment. For instance, MD could simulate the assembly of these molecules into larger structures, predict the morphology of a polymer membrane incorporating the compound, or calculate the diffusion coefficient of protons within the designed material under various conditions (e.g., temperature, hydration level). rsc.orgnih.gov By simulating the dynamic processes, researchers can assess the stability and performance of the designed material.
This iterative cycle of design, computational screening, and dynamic simulation allows for the rational design of materials. researchgate.netcardiff.ac.uk It helps to establish structure-property relationships, guiding synthetic chemists toward the most promising candidates and minimizing the trial-and-error inherent in traditional materials discovery. researchgate.net For this compound, this could lead to the development of new flame retardants, ligands for metal extraction, or functional polymers with tailored properties.
Reaction Mechanisms and Chemical Reactivity of Ethylphosphonic Difluoride
Fluoride-Mediated Reactivity in Organophosphorus Chemistry
The presence of fluorine imparts unique reactivity to organophosphorus compounds. The strong electron-withdrawing nature of fluorine influences the electrophilicity of the phosphorus center and the stability of potential intermediates.
The synthesis of phosphonic and phosphinic fluorides often involves the formation of a P-F bond. Various fluorinating agents can be employed to introduce fluorine into organophosphorus compounds. For instance, an efficient method for the electrophilic fluorination of secondary phosphine oxides to produce phosphoric fluorides utilizes Selectfluor under mild conditions. organic-chemistry.org Another approach involves the use of sulfuryl fluoride (B91410) as a fluorinating agent for P(O)-H and P(O)-OH compounds, which provides fluorophosphonates and phosphonofluoridates without the need for additional oxidants. organic-chemistry.org
Recent advancements have also explored photocatalyzed oxidative-fluorination using sulfur hexafluoride (SF6), where SF6 acts as both the oxidant and the fluorinating reagent under mild conditions. organic-chemistry.org Additionally, sulfone iminium fluoride (SIF) reagents can rapidly promote the deoxyfluorination of phosphinic acids to yield P(V)-F products. organic-chemistry.org The phosphorus(V) fluoride exchange (PFEx) is an emerging concept in click chemistry, where P(V)-F hubs react with various nucleophiles. chemrxiv.org The reactivity of P-F bonds can be activated towards exchange with nucleophiles, a principle that is foundational to developing new chemical transformations. nih.gov
Table 1: Selected Reagents for P-F Bond Formation
| Reagent | Type of Reaction | Substrate | Product | Conditions |
|---|---|---|---|---|
| Selectfluor | Electrophilic fluorination | Secondary phosphine oxides | Phosphoric fluorides | Mild |
| Sulfuryl fluoride | Fluorination | P(O)-H and P(O)-OH compounds | Fluorophosphonates and phosphonofluoridates | Mild, no additional oxidants |
| Sulfur hexafluoride (SF6) | Photocatalyzed oxidative-fluorination | Not specified | P(O)-F compounds | Mild |
| Sulfone iminium fluoride (SIF) | Deoxyfluorination | Phosphinic acids | P(V)-F products | Rapid (60 seconds) |
Generation and Reaction Pathways of Difluorocarbene Intermediates from Phosphonates
Difluorocarbene (:CF2) is a highly reactive intermediate that can be generated from various precursors and is valuable for introducing the difluoromethylene group into organic molecules. nih.gov While the direct generation of difluorocarbene from ethylphosphonic difluoride is not a commonly cited pathway, the chemistry of related fluorinated phosphonates provides insight into such possibilities. For instance, trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) is known to release difluorocarbene in the presence of a catalytic amount of fluoride ion. tsukuba.ac.jpnih.gov
The generation of difluorocarbene can be influenced by the choice of catalyst. N-heterocyclic carbene (NHC) catalysts, in combination with reagents like TFDA, can generate difluorocarbene under conditions suitable for reactions with ketones to form enol difluoromethyl ethers. tsukuba.ac.jpcas.cn The reactivity of difluorocarbene is moderately electrophilic, leading it to react more readily with electron-rich substrates. cas.cn Its reactions with heteroatom nucleophiles like phenolates and thiolates can occur at or below ambient temperatures. cas.cn
Fluorinated phosphonates have been developed as reagents for the nucleophilic transfer of fluorine-containing groups. uochb.cz Diethyl difluoromethylphosphonate, for example, serves as a versatile synthon for the nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones. nih.gov In these reactions, the P-CF2 bond of the phosphonate is cleaved, and the generated difluoromethyl anion can be trapped by a suitable electrophile. nih.gov
New methodologies have been developed that utilize diethyl difluoromethylphosphonate for the nucleophilic introduction of a difluoromethyl phosphonate moiety by deprotonation with a base and subsequent reaction with various electrophiles, including carbonyl compounds and imines. nih.gov Another approach involves difluoromethyl triphenylphosphonium bromide (DFPB) as a nucleophilic difluoromethylation reagent for carbonyl compounds, which, depending on the base used, can lead to α-CF2H alcohols instead of the expected Wittig olefination products. cas.cn
Hydrolytic Stability and Degradation Pathways of Phosphonates
The P-F bond in compounds like this compound is susceptible to hydrolysis. The stability of phosphonates in aqueous environments is a critical aspect of their chemistry and is significantly influenced by factors such as pH and the presence of catalysts.
The hydrolysis of phosphinates and phosphonates can be catalyzed by both acids and bases. nih.gov In most cases, the cleavage of the P-O bond occurs during these catalyzed hydrolyses. nih.gov
Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis of phosphinates is generally less influenced by polar and steric effects compared to base-catalyzed hydrolysis. nih.gov The mechanism of hydrolysis for methyl dialkylphosphinates has been shown to proceed via an A2 mechanism, which involves the participation of water in the rate-determining step. researchgate.net For benzyl esters, a unimolecular (Aal1) mechanism is suggested. researchgate.net The rate of acid-catalyzed hydrolysis can be influenced by the concentration of the acid, with some studies showing a maximum rate at a specific acid concentration, beyond which acidic inhibition is observed. nih.gov
Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis, or saponification, of esters is a well-established reaction. youtube.com For phosphonates, alkaline hydrolysis is generally irreversible. nih.gov The reaction proceeds through a nucleophilic attack of a hydroxide ion on the phosphorus atom. The rate of base-catalyzed hydrolysis is significantly affected by steric hindrance; for instance, an increase in the steric bulk of the alkyl groups on the phosphorus atom can dramatically decrease the reaction rate. nih.gov The conformation of the incoming nucleophile can also influence the reaction mechanism, which may proceed through a one-step concerted process or a multi-step pathway involving a pentavalent intermediate. acs.org Studies on organophosphate flame retardants have shown that their degradation is marked in alkaline solutions, with kinetics following a second-order rate law. researchgate.net
Table 2: Factors Influencing Hydrolysis of Phosphonates
| Factor | Effect on Acid-Catalyzed Hydrolysis | Effect on Base-Catalyzed Hydrolysis |
|---|---|---|
| Steric Hindrance | Minor influence | Significant influence; increased hindrance decreases the rate |
| Polar Effects | Minor influence | Significant influence |
| pH | Optimal rate at a specific acid concentration | Rate increases with increasing pH |
| Leaving Group | Influences rate | Influences rate |
Enzymatic Hydrolysis Processes
Enzymes, particularly phosphotriesterases, can catalyze the hydrolysis of organophosphorus compounds, including those with P-F bonds. nih.gov Naturally occurring enzymes can hydrolyze organophosphates at rates significantly faster than chemical hydrolysis. mdpi.comencyclopedia.pub Several enzymes from various organisms have been identified that can detoxify organophosphorus compounds. mdpi.comencyclopedia.pub
Squid-type DFPases are known to hydrolyze organophosphorus substrates with a P-F or P-CN bond, such as sarin, soman, and diisopropyl fluorophosphate (DFP). mdpi.comencyclopedia.pub These enzymes, however, are generally inactive against substrates with P-O or P-S bonds. mdpi.comencyclopedia.pub Another class of enzymes, organophosphorus acid anhydrolases (OPAA), also exhibits high hydrolytic activity against compounds containing P-F bonds. mdpi.comencyclopedia.pub Prolidases are another group of enzymes capable of cleaving P-F bonds in organophosphorus compounds. dntb.gov.ua The catalytic efficiency of these enzymes can be influenced by factors such as pH and temperature. nih.gov
The enzymatic hydrolysis of polyfluorinated alkyl phosphate (B84403) monoesters by alkaline phosphatase has been studied, revealing that the electron-withdrawing nature of the fluorinated chain enhances the leaving group ability of the alcohol, leading to faster hydrolysis rates compared to their hydrogenated analogs. nih.gov
Influence of Steric and Electronic Effects on Hydrolysis Rates
The rate of hydrolysis of organophosphorus compounds, including this compound, is significantly influenced by both steric and electronic factors associated with the substituents attached to the central phosphorus atom. nih.gov Generally, the hydrolysis of P-esters is a reaction that can be catalyzed by both acids and bases. nih.gov The mechanism often involves a nucleophilic attack on the phosphorus center.
Electronic Effects: The reactivity of the phosphorus atom is increased by the presence of electron-withdrawing groups attached to it. nih.gov In this compound (CH₃CH₂POF₂), the two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect makes the phosphorus atom more electrophilic and, consequently, more susceptible to nucleophilic attack by water or hydroxide ions, thereby increasing the rate of hydrolysis. The P-F bond is hydrolyzable, similar to P-O and P-S bonds in other organophosphorus compounds. nih.gov
Steric Effects: Steric hindrance, or the spatial congestion around the reactive center, generally decreases the rate of reaction by impeding the approach of the nucleophile. nih.govnih.gov For this compound, the ethyl group (CH₃CH₂) is relatively small and presents minimal steric bulk compared to larger alkyl or aryl groups. Therefore, steric hindrance is not a major inhibiting factor for the hydrolysis of this compound. The interplay of these effects dictates that the strong electronic activation by the two fluorine atoms, combined with low steric hindrance from the ethyl group, results in a relatively high susceptibility to hydrolysis.
Table 1: Predicted Relative Hydrolysis Rates Based on Substituent Effects This table illustrates the theoretical influence of different alkyl groups (R) on the hydrolysis rate of R-POF₂ compounds, based on established principles of steric and electronic effects.
| Compound (R-POF₂) | R Group | Primary Effect | Predicted Relative Rate of Hydrolysis |
| Mthis compound | Methyl (-CH₃) | Minimal steric hindrance | High |
| This compound | Ethyl (-CH₂CH₃) | Low steric hindrance | High |
| Isopropylphosphonic difluoride | Isopropyl (-CH(CH₃)₂) | Moderate steric hindrance | Medium |
| tert-Butylphosphonic difluoride | tert-Butyl (-C(CH₃)₃) | Significant steric hindrance | Low |
Intermolecular and Intramolecular Chemical Transformations
Radical Cyclization Reactions for Functionalized Phosphonates
Radical reactions provide a powerful method for the formation of carbon-phosphorus and carbon-carbon bonds, enabling the synthesis of complex functionalized phosphonates. Radical cyclization reactions are particularly useful for constructing cyclic and heterocyclic phosphonate-containing structures. These reactions typically involve the addition of a phosphoryl radical to an unsaturated bond, such as an alkene or alkyne, within the same molecule. oaepublish.com
The general mechanism involves three key steps:
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) generates a phosphoryl radical from a suitable precursor.
Propagation: The generated phosphoryl radical adds intramolecularly to a double or triple bond in the molecule. This creates a new carbon-centered radical.
Termination/Chain Transfer: The resulting carbon radical can then be trapped by a hydrogen atom donor or participate in further reactions to yield the final cyclized product.
For instance, a derivative of this compound containing an unsaturated side chain could undergo such a transformation. The addition of a phosphorus-centered radical to the double bond would initiate a cyclization cascade, leading to the formation of a functionalized cyclic phosphonate. oaepublish.com The efficiency and regioselectivity of the cyclization are influenced by the length of the chain connecting the radical center and the unsaturated group, as well as the stability of the intermediate radicals formed.
Table 2: Common Initiators for Radical Phosphorylation Reactions
| Initiator | Method of Activation | Typical Application |
| Azobisisobutyronitrile (AIBN) | Thermal | Radical addition and cyclization |
| Benzoyl peroxide (BPO) | Thermal | Oxidation to generate phosphoryl radicals oaepublish.com |
| Di-tert-butyl peroxide (DTBP) | Thermal | Hydroxylation/oxidation of radical intermediates oaepublish.com |
| Silver Nitrate (AgNO₃) / K₂S₂O₈ | Chemical Oxidation | Generation of phosphoryl radicals for cyclization oaepublish.com |
| Photoredox Catalysts | Visible Light | Mild generation of radicals for C-P bond formation chinesechemsoc.org |
Isomerization and Rearrangement Phenomena in Phosphinate and Phosphonate Esters
Phosphonate esters can undergo a variety of isomerization and rearrangement reactions, which are fundamental transformations in organophosphorus chemistry. researchgate.net One of the most significant is the phosphonate-phosphate rearrangement, a base-catalyzed isomerization of α-hydroxyphosphonates to phosphates. researchgate.net Another important transformation is the phosphonate-phosphinate rearrangement, which involves the migration of a substituent from a carbon or nitrogen atom to the phosphorus atom. nih.govacs.org
These rearrangements are typically induced by strong bases (e.g., s-BuLi, LiHMDS) that deprotonate the molecule at a specific position, creating a carbanion or other nucleophilic center. nih.govnih.gov This is followed by an intramolecular migration of the phosphoryl group. For example, the researchgate.netnih.gov-phospha-Brook rearrangement involves the migration of a phosphorus group from a carbon to an adjacent oxygen atom, often initiated by the deprotonation of an α-hydroxyphosphonate. researchgate.netnih.gov The course of these reactions can be influenced by the stability of the anionic intermediates and the stereochemistry at both the carbon and phosphorus centers. nih.govacs.org
While specific examples involving this compound are not detailed in the literature, its ester derivatives could theoretically participate in such rearrangements if appropriately functionalized, for example, with a hydroxyl group on the α-carbon of the ethyl chain. The Michaelis-Arbuzov reaction, though a synthesis method rather than a rearrangement of a stable phosphonate, is a classic example of P(III) to P(V) isomerization that forms the robust C-P bond characteristic of phosphonates. chinesechemsoc.orgwikipedia.org
Table 3: Key Rearrangement Reactions in Organophosphorus Chemistry
| Rearrangement Name | General Transformation | Typical Catalyst/Conditions |
| Michaelis-Arbuzov Reaction | P(III) ester → P(V) phosphonate | Thermal, Alkyl halide catalyst wikipedia.orgwikipedia.org |
| Phospha-Brook Rearrangement | α-Hydroxyphosphonate → Phosphate | Strong base (e.g., Cs₂CO₃, LiHMDS) researchgate.netnih.gov |
| Phosphonate-Phosphate Rearrangement | α-Hydroxyphosphonate → Phosphate | Base-catalyzed researchgate.net |
| Phosphonate-Phosphinate Rearrangement | Phosphonate → Phosphinate | Strong base (e.g., s-BuLi) nih.govacs.org |
Cross-Coupling Reactions of Difluorophosphonate Scaffolds
Cross-coupling reactions catalyzed by transition metals are a cornerstone of modern synthetic chemistry for forming carbon-phosphorus bonds. nih.govbeilstein-journals.orgrsc.org These methods are highly valuable for the synthesis of aryl- and vinylphosphonates, including those with difluorophosphonate scaffolds. This compound itself is not a direct substrate for these reactions; rather, derivatives like bromodifluoromethylphosphonates are used to introduce the difluorophosphonate moiety onto other molecules. acs.org
Several key cross-coupling reactions are employed:
Hirao Reaction: This palladium-catalyzed reaction couples dialkyl phosphites with aryl or vinyl halides to form aryl- or vinylphosphonates. nih.gov Modern variations have improved catalyst efficiency and expanded the substrate scope. nih.gov
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction can be adapted to form C-P bonds by coupling (1-halovinyl)phosphonates with arylboronic acids, yielding (1-arylvinyl)phosphonates. organic-chemistry.org
Copper-Catalyzed Coupling: Copper catalysts can also mediate the formation of C-P bonds. A notable example is the copper-catalyzed cross-coupling of iodobenzoates with a bromozinc-difluorophosphonate reagent, which provides an effective route to aryldifluorophosphonates. acs.org This reaction demonstrates high efficiency and excellent functional group compatibility. acs.org
Nickel-Catalyzed Coupling: Nickel complexes can also serve as catalysts for C-P bond formation, for example, in the reaction between aryl fluorosulfonates and phosphites to produce aryl phosphonates. researchgate.net
These reactions are critical for synthesizing functionalized difluorophosphonates, which are of interest in medicinal chemistry and materials science. beilstein-journals.orgacs.org
Table 4: Overview of Cross-Coupling Reactions for C-P Bond Formation
| Reaction Name | Catalyst | Phosphorus Source | Electrophile |
| Hirao Coupling | Palladium (e.g., Pd(OAc)₂) nih.gov | Dialkyl phosphite | Aryl/Vinyl Halide nih.gov |
| Suzuki-Miyaura Type | Palladium (e.g., Pd(OAc)₂) organic-chemistry.org | (1-Halovinyl)phosphonate | Arylboronic Acid organic-chemistry.org |
| Tavs Reaction | Nickel (e.g., NiCl₂) beilstein-journals.org | Trialkyl phosphite | Aryl Halide beilstein-journals.org |
| Copper-Catalyzed Coupling | Copper (e.g., CuBr) acs.org | Bromozinc-difluorophosphonate | Aryl Iodide acs.org |
Applications in Advanced Chemical Systems and Materials Science
Role as Chemical Precursors in Specialized Synthesis
Ethylphosphonic difluoride serves as a key building block in the synthesis of more complex organophosphorus compounds. Its reactivity is analogous to other phosphonic dihalides, such as methylphosphonyl difluoride, which is a well-known precursor in the production of certain chemical agents. wikipedia.org The ethyl group provides a stable linkage that can be incorporated into larger molecular frameworks, while the two fluorine atoms act as good leaving groups in nucleophilic substitution reactions.
The primary role of this compound as a chemical precursor involves its reaction with alcohols, amines, and other nucleophiles to form a variety of derivatives, including esters and amides. These reactions are fundamental to the synthesis of a diverse array of organophosphorus compounds with tailored properties. frontiersin.org For instance, reaction with an alcohol (R'OH) in the presence of a base typically yields an ethylphosphonofluoridate ester and subsequently a diethylphosphonate ester.
Table 1: Examples of Specialized Synthesis from Phosphonic Dihalides
| Precursor | Reactant | Product Class | Potential Application Area |
| This compound | Alcohol (R'OH) | Ethylphosphonate Esters | Enzyme Inhibitors, Flame Retardants |
| This compound | Amine (R'NH2) | Ethylphosphonamidates | Pharmaceuticals, Ligands |
| Methylphosphonyl difluoride | Isopropyl alcohol | Sarin | Chemical Warfare Agent |
| Methylphosphonyl difluoride | Pinacolyl alcohol | Soman | Chemical Warfare Agent |
This table illustrates the synthetic versatility of phosphonic dihalides, including this compound, in creating a range of specialized chemical compounds.
The synthesis of these derivatives is often a critical step in the development of new materials and biologically active molecules. The resulting ethylphosphonate core can impart unique properties, such as improved binding to metal oxides or specific interactions with biological targets.
Design of Enzyme Inhibitors and Probing Biological Mechanisms
Organophosphorus compounds, particularly those containing a P-F bond, are well-documented as potent inhibitors of various enzymes, most notably serine hydrolases like acetylcholinesterase. nih.gov The mechanism of inhibition typically involves the phosphorylation of a serine residue in the active site of the enzyme, leading to its irreversible inactivation. nih.gov While specific studies on this compound are limited, its structural similarity to known organophosphorus inhibitors suggests it would exhibit similar activity.
The efficacy of organophosphorus inhibitors is highly dependent on their molecular structure. The nature of the alkyl group attached to the phosphorus atom, as well as the leaving group, significantly influences the inhibitor's potency and selectivity. In the case of this compound, the ethyl group plays a crucial role in the interaction with the enzyme's active site.
Structure-activity relationship (SAR) studies on related phosphonate inhibitors have shown that the size and hydrophobicity of the alkyl group can affect the binding affinity. nih.govrsc.org For instance, in a series of phosphoramidon analogues, the nature of the amino acid side chains, which are analogous to the alkyl group in this compound, was found to be critical for the inhibition of endothelin-converting enzyme. nih.gov It is proposed that the ethyl group of this compound would occupy a specific hydrophobic pocket within the active site of target enzymes, contributing to the stability of the enzyme-inhibitor complex. The presence of fluorine atoms also plays a role in the binding and reactivity. nih.gov
The inhibition of enzymes by organophosphorus compounds like this compound generally follows a two-step kinetic model. nih.gov The first step involves the formation of a reversible Michaelis-like complex between the enzyme (E) and the inhibitor (I). This is followed by the irreversible phosphorylation of the active site serine, resulting in the inactivated enzyme (EI) and the release of the fluoride (B91410) leaving group.
E + I ⇌ E·I → EI + F⁻
The rate of inhibition is often characterized by the bimolecular rate constant (kᵢ), which is a measure of the inhibitor's potency. For many organophosphorus inhibitors of acetylcholinesterase, these values are in the range of 10⁵ to 10⁸ M⁻¹min⁻¹. nih.govugm.ac.id Mechanistic studies often utilize spectroscopic techniques, such as ¹⁹F NMR, to monitor the reaction and identify the phosphorylated enzyme adduct. nih.gov The high electronegativity and leaving group ability of fluoride are key to the mechanism of these "suicide substrates". nih.gov
Table 2: Kinetic Parameters for Acetylcholinesterase Inhibition by Organophosphorus Compounds
| Inhibitor | Target Enzyme | kᵢ (M⁻¹min⁻¹) | Inhibition Type |
| Paraoxon | Human Acetylcholinesterase | Variable with concentration | Irreversible |
| Haloxon | Acetylcholinesterase | Not specified | Progressive and Reversible |
| Diisopropylfluorophosphate (DFP) | Acetylcholinesterase | High | Irreversible |
This table provides examples of inhibition kinetics for organophosphorus compounds structurally related to this compound.
Integration in Emerging Materials Technologies
The derivatives of this compound, particularly ethylphosphonic acid, are of significant interest in the field of materials science. The phosphonate group is an excellent anchor for binding to the surfaces of various metal oxides, enabling the modification and functionalization of these materials for a range of advanced applications.
In the rapidly advancing field of perovskite solar cells (PSCs), interfacial engineering is crucial for achieving high efficiency and stability. Phosphonic acid derivatives have emerged as effective agents for passivating defects at the interface between the perovskite layer and the electron transport layer (ETL), often composed of metal oxides like tin oxide (SnO₂) or titanium dioxide (TiO₂).
The phosphonic acid group forms strong bonds with the metal oxide surface, creating a self-assembled monolayer (SAM) that can reduce interfacial defects and improve charge extraction. rsc.org The use of long-alkyl phosphonic acids, for which ethylphosphonic acid is a shorter-chain analogue, has been shown to enhance the grain size and crystal orientation of the perovskite film, leading to a significant reduction in charge carrier recombination. rsc.org This results in higher power conversion efficiencies and improved long-term stability of the solar cells.
The ability of phosphonates to bind strongly to metal oxide surfaces makes them ideal for the surface modification of a wide variety of nanomaterials, including nanoparticles of iron oxide, zinc oxide, and titanium dioxide. rsc.orgresearchgate.netnih.gov This surface functionalization is critical for preventing the agglomeration of nanoparticles in solution, improving their biocompatibility, and tailoring their surface properties for specific applications. nih.govresearchgate.net
Ethylphosphonic acid, derived from this compound, can be used to create a stable coating on metal oxide nanoparticles. rsc.org The ethyl groups extending from the surface can alter the hydrophobicity of the nanoparticles, making them dispersible in either aqueous or organic media. Furthermore, the ethyl group can be further functionalized to attach other molecules, such as fluorescent dyes, targeting ligands for biomedical applications, or catalytic species. researchgate.net The use of perfluorinated phosphonic acids has been shown to increase the stability of the coating on zinc oxide nanoparticles due to the high electronegativity of the fluoro groups. mdpi.comresearchgate.net
Development of Proton Conductive Membranes and Materials
The exploration of this compound in the realm of proton conductive membranes is a theoretical consideration grounded in the broader investigation of organophosphorus compounds for proton exchange membrane (PEM) technology. While direct research on this compound for this application is not extensively documented, the known properties of related phosphonic acids provide a basis for discussing its potential, as well as its significant challenges.
Phosphonic acid functional groups are of interest for proton conduction due to their ability to participate in hydrogen bonding networks, facilitating proton transport. However, a primary and critical challenge for the use of this compound is its high reactivity with water. The compound is known to be water-reactive and is expected to form corrosive and toxic hydrofluoric acid upon contact with water noaa.gov. This hydrolytic instability is a significant barrier to its application in traditional PEMs, which typically operate under hydrated conditions to maintain proton conductivity.
Despite this, the field of materials science is actively researching anhydrous, or water-free, proton exchange membranes for high-temperature fuel cells. In this context, the properties of this compound could be reconsidered. Its hydrolysis to ethylphosphonic acid would generate the functional group necessary for proton conduction. The in situ generation of the phosphonic acid within a polymer matrix could be a potential, albeit complex, strategy for creating a proton-conductive material.
Research into fluorinated phosphonic acids has shown that the presence of fluorine atoms can enhance the acidity of the phosphonic acid group, which could potentially lead to improved proton conductivity. This suggests that if the hydrolytic instability of this compound could be controlled or harnessed, the resulting functional groups might offer desirable conductive properties.
Further research would be necessary to explore methods of incorporating this compound into a stable polymer backbone or developing composite materials where its reactivity is managed. This could involve its use as a precursor that is chemically modified during the membrane fabrication process. The development of such materials would need to overcome the significant challenges posed by its reactivity and the corrosive nature of its hydrolysis byproducts.
Catalytic Applications and Functional Material Development
This compound serves as a precursor in the synthesis of a variety of organophosphorus compounds, including pesticides and flame retardants lookchem.com. Its utility extends to being a reagent in the preparation of fluorinated organic compounds and as a catalyst in certain chemical reactions lookchem.com.
The catalytic potential of this compound can be inferred from the broader class of phosphorus-based Lewis acids. The phosphorus atom in this compound is bonded to two highly electronegative fluorine atoms and an oxygen atom, which would withdraw electron density from the phosphorus center. This electron deficiency could enable the compound to act as a Lewis acid, accepting electron pairs from other molecules. The development of phosphorus-based Lewis acids, particularly those containing fluorine, is an emerging area of catalysis rsc.orgsemanticscholar.orgnih.govrsc.orgresearchgate.net. These catalysts are being explored for a range of organic transformations. While specific catalytic applications of this compound are not detailed in available literature, its chemical structure suggests potential in reactions that are catalyzed by Lewis acids.
The reactivity of the P-F bond in this compound also suggests its utility in the synthesis of functional materials. It can serve as a building block for introducing the ethylphosphonate group into polymers or onto surfaces. This could be achieved through reactions where the fluoride ions act as leaving groups. The resulting materials, bearing phosphonic acid or phosphonate ester groups, could exhibit a range of useful properties, such as improved adhesion, flame retardancy, or the ability to coordinate with metal ions.
For instance, the incorporation of phosphonic acid groups into polymers is a known strategy for creating materials with enhanced properties for various applications, including as coatings and in biomedical devices. While the direct polymerization of a molecule as reactive as this compound would be challenging, it could be used to functionalize existing polymers or monomers.
Q & A
Q. What are the recommended synthesis routes for Ethylphosphonic difluoride (C₂H₅F₂OP) in laboratory settings?
this compound is typically synthesized via fluorination of ethylphosphonic dichloride (C₂H₅Cl₂OP) using anhydrous hydrogen fluoride (HF) or potassium fluoride (KF) under controlled conditions. A two-step approach involves:
- Step 1 : Preparation of ethylphosphonic dichloride by reacting ethylphosphonic acid with thionyl chloride (SOCl₂).
- Step 2 : Fluorination using KF in a polar aprotic solvent (e.g., acetonitrile) at reflux temperatures . Key considerations : Use of Schlenk lines or gloveboxes to handle moisture-sensitive intermediates and products. Yield optimization requires strict temperature control and inert atmospheres .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming fluorination (δ ~ -70 ppm for P-F bonds). ³¹P NMR distinguishes phosphorus environments (δ ~ 10-20 ppm for phosphonic difluorides) .
- FTIR Spectroscopy : Peaks at 1150–1250 cm⁻¹ (P=O stretch) and 750–850 cm⁻¹ (P-F stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular ion [M+H]⁺ at m/z 130.0 .
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation : The compound is corrosive (Risk Code R36/37/38) and requires PPE (gloves, goggles, lab coats). Work under fume hoods to avoid inhalation of toxic fumes .
- Storage : Store in sealed, fluoropolymer-lined containers at -20°C to prevent hydrolysis. Hydrolysis products (e.g., ethylphosphonic acid) are less volatile but still corrosive .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
this compound undergoes nucleophilic attack at the phosphorus center due to its electrophilic P-F bonds. Computational studies (e.g., DFT) reveal:
- Transition States : Bimolecular nucleophilic substitution (Sₙ2) is favored in polar solvents, with activation energies ~25–30 kJ/mol .
- Steric Effects : The ethyl group introduces minor steric hindrance, making it less reactive than methyl analogs but more reactive than bulkier isopropyl derivatives . Methodological Tip : Combine kinetic experiments (e.g., monitoring F⁻ release via ion-selective electrodes) with computational modeling to validate mechanisms .
Q. How does pH influence the stability and degradation pathways of this compound in aqueous systems?
- Acidic Conditions (pH < 3) : Rapid hydrolysis to ethylphosphonic acid and HF.
- Neutral to Alkaline Conditions (pH 7–12) : Slower hydrolysis via OH⁻ attack, forming ethylphosphonate salts. Analytical Approach : Use ion-exchange chromatography (e.g., Obelisc R column) with LC/MS to track degradation products. Buffer systems (e.g., ammonium acetate) stabilize intermediates for detection .
Q. What strategies improve the selectivity of this compound in synthesizing organophosphorus compounds?
- Catalytic Fluorination : Employ transition-metal catalysts (e.g., Pd/C) to reduce side reactions during fluorination of dichloride precursors .
- Solvent Optimization : Use hexafluoroisopropanol (HFIP) to enhance solubility and reaction rates while minimizing byproducts . Data Contradiction Note : Conflicting reports exist on the efficacy of Lewis acids (e.g., BF₃) in improving yields; systematic DOE (Design of Experiments) is recommended to resolve discrepancies .
Methodological and Analytical Challenges
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Cross-Validation : Compare NMR and IR data across multiple sources (e.g., PubChem, peer-reviewed journals) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled ethyl groups to distinguish overlapping signals in complex mixtures .
Q. What computational tools are effective for modeling the electronic properties of this compound?
- Software : Gaussian or ORCA for DFT calculations. Basis sets like 6-311G(d,p) balance accuracy and computational cost.
- Challenges : Electron correlation effects in phosphorus-containing systems require higher-level theories (e.g., CCSD(T)) for precise orbital energy predictions .
Applications in Academic Research
Q. How is this compound utilized in developing novel organocatalysts?
Its fluorinated phosphorus moiety acts as a Lewis acid in asymmetric catalysis. Example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
